3-(2-Methylpyridin-3-yl)benzoic acid
Overview
Description
3-(2-Methylpyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Coordination Polymers and Porosity
Research demonstrates the use of 3-(3-methylpyridin-4-yl)benzoic acid in the synthesis of coordination polymers with metals like Zn(II), Cd(II), or Cu(II). These polymers exhibit interesting properties like different packing modes, interpenetration, and porosity, making them relevant for applications in gas adsorption and catalysis (Tian et al., 2020).
2. Adsorption Properties in Porous Coordination Polymers
Another study focused on the adsorption properties of isostructural porous coordination polymers made from 3-(3-methylpyridin-4-yl)benzoic acid. These polymers show potential for selective adsorption in mixtures of propylene and propane, which is significant for industrial separation processes (Tian et al., 2020).
3. Structural Investigation of Triorganostannyl Esters
The synthesis and structural investigation of triorganostannyl esters derived from aminobenzoic acids, including derivatives of 3-(2-Methylpyridin-3-yl)benzoic acid, have been explored. These studies are significant for understanding the coordination to metal centers and their impact on the physicochemical properties of the ligands (Tzimopoulos et al., 2010).
4. Catalytic and Sensing Applications
Various studies have examined the use of derivatives of this compound in catalysis and sensing applications. This includes the construction of coordination polymers for the detection of picric acid, indicating potential applications in environmental monitoring and safety (Zheng et al., 2021).
5. Synthesis and Characterization of Complexes
The synthesis and characterization of various complexes using this compound derivatives have been conducted. These studies are pivotal in the development of new materials with potential applications in electronics, photonics, and catalysis (Shen et al., 2010).
6. Anti-Proliferative Agents
Research on novel quinuclidinone derivatives, synthesized using a common intermediate derived from this compound, has shown potential as anti-cancer agents. This highlights its role in the development of new therapeutic compounds (Soni et al., 2015).
7. Alzheimer's Disease Research
Derivatives of this compound have been used in the design of fluorescence probes to detect reactive oxygen species, aiding in the research of Alzheimer's disease and other neurodegenerative disorders (Telpoukhovskaia et al., 2015).
Properties
IUPAC Name |
3-(2-methylpyridin-3-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-12(6-3-7-14-9)10-4-2-5-11(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVYMWCLNMXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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